molecular formula C12H9N3O B573195 5-(Benzyloxy)pyrimidine-2-carbonitrile CAS No. 166672-22-6

5-(Benzyloxy)pyrimidine-2-carbonitrile

Cat. No. B573195
M. Wt: 211.224
InChI Key: IGWUAUDJTKKCAB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrimidine-2-carbonitrile is a target compound that is synthesized in an alkaline solution . It reacts with phenylcarbinol and is the synthetic method of 2-cyanopyrimidine . The synthesis of 5-(benzyloxy)pyridine-2-carbonitrile begins with the reaction of 2-aminopyrimidinethiol with benzaldehyde in an alkaline condition .


Synthesis Analysis

The synthesis of 5-(benzyloxy)pyrimidine-2-carbonitrile involves the reaction of 2-aminopyrimidinethiol with benzaldehyde in an alkaline condition . In addition, a new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .


Molecular Structure Analysis

The molecular formula of 5-(Benzyloxy)pyrimidine-2-carbonitrile is C12H9N3O . The InChI code is 1S/C12H9N3O/c13-6-12-14-7-11(8-15-12)16-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 .


Physical And Chemical Properties Analysis

5-(Benzyloxy)pyrimidine-2-carbonitrile has a molecular weight of 211.22 . It is a white to off-white powder or crystals . The storage temperature is recommended to be at refrigerator conditions .

Scientific Research Applications

Antiproliferative and Apoptotic Agents

  • Apoptotic Antiproliferative Agents : Compounds related to 5-(Benzyloxy)pyrimidine-2-carbonitrile, specifically benzyloxyphenyl pyrimidine-5-carbonitrile derivatives, have shown a broad spectrum of biological activities, including antiviral, antioxidant, and anticancer activity. Notably, certain derivatives have demonstrated potent apoptotic and antiproliferative properties, particularly against cancer cells. These compounds were found to increase levels of active caspase 3 and induce both intrinsic and extrinsic apoptosis pathways in human liver cancer cell lines (HepG2), along with causing cell cycle arrest at specific phases. The compounds also displayed a significant increase in anticancer activity when combined with 5-FU, a chemotherapeutic agent, and showed potent induction of p53, a tumor suppressor protein, indicating their potential as cytotoxic agents for cancer therapy (Al‐Mahmoudy et al., 2021).

Synthesis and Structural Analysis

  • Synthesis Pathways : Research has been conducted on the synthesis of pyrimidine-2-carbonitrile derivatives, providing insights into their structural composition and potential applications. For example, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine was achieved, showcasing a method involving nucleophilic displacement, oxidation, displacement by cyanide, and chlorination steps. This highlights the chemical versatility and potential for further derivative synthesis of compounds related to 5-(Benzyloxy)pyrimidine-2-carbonitrile (Kalogirou & Koutentis, 2020).

Antimicrobial and Antibacterial Applications

  • Antimicrobial Activity : Certain derivatives of pyrimidine-5-carbonitrile, like 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile, have been synthesized and studied for their antibacterial activities. This research underlines the potential of these compounds in developing new antimicrobial agents, reflecting the broad applicability of the pyrimidine-5-carbonitrile derivatives in addressing various bacterial infections (Rostamizadeh et al., 2013).
  • Antimicrobial Activity Screening : Another study synthesized and characterized pyrimidine carbonitrile derivatives, assessing their in vitro antimicrobial activity against different bacterial and fungal strains. The study found that certain compounds have the potential to induce bacterial cell membrane rupture and disintegration, indicating their effectiveness as antimicrobial agents (Bhat & Begum, 2021).

Synthesis of Novel Derivatives

  • Novel Derivative Synthesis : The potential of 5-(Benzyloxy)pyrimidine-2-carbonitrile as a precursor for novel derivative synthesis has been explored in various studies. For example, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyrimido-[4,5-d]pyrimidine derivatives showcased their potency as antimicrobial agents, further indicating the compound's utility in creating new pharmaceutical agents (Prasoona et al., 2020).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

The future directions of 5-(Benzyloxy)pyrimidine-2-carbonitrile research could involve the design of new derivatives of this compound to enhance its anticancer properties . Further studies could also explore its potential applications in other areas of biomedical research.

properties

IUPAC Name

5-phenylmethoxypyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-6-12-14-7-11(8-15-12)16-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWUAUDJTKKCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(N=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652408
Record name 5-(Benzyloxy)pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)pyrimidine-2-carbonitrile

CAS RN

166672-22-6
Record name 5-(Benzyloxy)pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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